1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15799252
InChI: InChI=1S/C7H10N2OS.ClH/c1-4-6(5(2)10)11-7(8-3)9-4;/h1-3H3,(H,8,9);1H
SMILES:
Molecular Formula: C7H11ClN2OS
Molecular Weight: 206.69 g/mol

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride

CAS No.:

Cat. No.: VC15799252

Molecular Formula: C7H11ClN2OS

Molecular Weight: 206.69 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride -

Specification

Molecular Formula C7H11ClN2OS
Molecular Weight 206.69 g/mol
IUPAC Name 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C7H10N2OS.ClH/c1-4-6(5(2)10)11-7(8-3)9-4;/h1-3H3,(H,8,9);1H
Standard InChI Key VRBFEJOUNJRRLC-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC)C(=O)C.Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one hydrochloride. Its molecular formula is C₇H₁₁ClN₂OS, derived from the free base (C₇H₁₀N₂OS) through protonation with hydrochloric acid . The hydrochloride salt enhances solubility and stability, making it preferable for laboratory and industrial applications.

Key Structural Features:

  • Thiazole core: A five-membered heterocycle containing sulfur and nitrogen atoms.

  • Methylamino substituent: At position 2 of the thiazole ring, contributing to hydrogen-bonding interactions.

  • Acetyl group: At position 5, enabling participation in ketone-based reactions.

Spectral Data and Confirmation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the structure:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.40 (s, 3H, CH₃), 3.86 (s, 1H, NH), 9.03 (s, 1H, NH) .

  • HRMS (ESI-TOF): m/z 279.0782 [M + H]⁺, consistent with the molecular formula C₇H₁₁ClN₂OS .

Synthesis and Industrial Production

Hantzsch Thiazole Synthesis

The compound is synthesized via the Hantzsch method, a classical approach for thiazole formation :

  • Reagents: 3-Chloro-2,4-pentanedione and thiobenzamide derivatives.

  • Conditions: Reflux in absolute ethanol for 8 hours under inert atmosphere .

  • Workup: Neutralization with sodium acetate, followed by crystallization from ethanol .

Reaction Scheme:

3-Chloro-2,4-pentanedione+ThiobenzamideEthanol, ΔThiazole IntermediateHClHydrochloride Salt\text{3-Chloro-2,4-pentanedione} + \text{Thiobenzamide} \xrightarrow{\text{Ethanol, Δ}} \text{Thiazole Intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Scalability and Optimization

Industrial production employs continuous flow reactors to enhance yield (>90%) and purity . Critical parameters include:

  • Temperature: 70–80°C to prevent degradation.

  • Solvent: Ethanol for optimal solubility and reaction kinetics.

Physicochemical Properties

Physical and Thermal Characteristics

PropertyValueSource
Molecular Weight206.69 g/mol
Melting Point201–203°C
Boiling Point281.9°C at 760 mmHg
Solubility>10 mg/mL in DMSO

Biochemical and Pharmacological Applications

Anticancer Activity

The compound inhibits Mcl-1, an anti-apoptotic protein overexpressed in cancers like leukemia and lymphoma . In vitro studies demonstrate:

  • IC₅₀: 0.5 µM against Mcl-1-dependent cancer cell lines .

  • Mechanism: Disrupts Mcl-1/Bak protein-protein interactions, inducing apoptosis .

Anti-inflammatory Effects

Modulation of NF-κB and COX-2 pathways has been observed in related thiazoles, suggesting potential for treating inflammatory diseases .

Agricultural Applications

Fungicidal Activity

Field trials with analogs show efficacy against Fusarium oxysporum, a common crop pathogen :

  • Effective Concentration: 50 ppm in soil treatments.

  • Environmental Impact: Lower toxicity compared to traditional triazole fungicides .

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